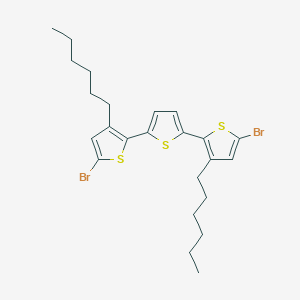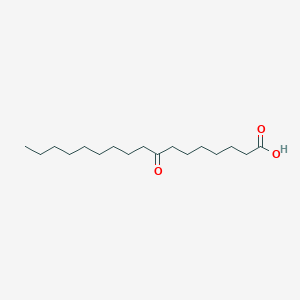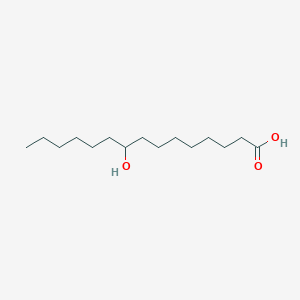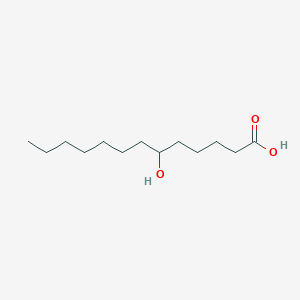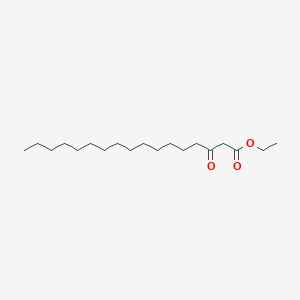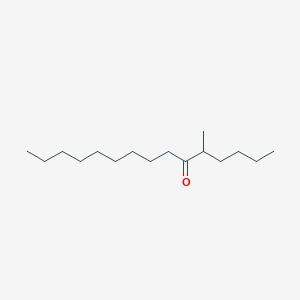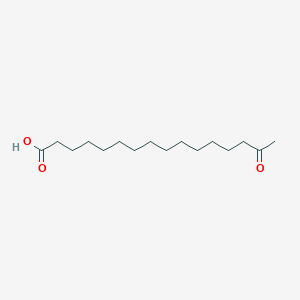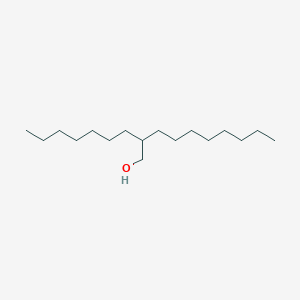
13-氧代十六烷酸
描述
13-Oxohexadecanoic acid is a useful research compound. Its molecular formula is C16H30O3 and its molecular weight is 270.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality 13-Oxohexadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 13-Oxohexadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
结构分析
- 晶体结构:13-氧代异硬脂酸呈现独特的晶体结构,分子以氢键二聚体形式排列。酮氧的引入会引起 sp2 碳原子的应力,导致分子链轴弯曲 (Dahlén, 1972)。
生化转化
- 微生物氧化:研究表明,某些微生物物种,如酿酒酵母和诺卡氏菌,可以将油酸转化为氧代十八烷酸衍生物,表明这些微生物在脂肪酸代谢中具有潜在作用 (El-Sharkawy 等人,1992)。
- 运动中的代谢物反应:对剧烈运动后血浆代谢组学的研究表明,氧化的亚油酸代谢物,包括 13-氧代十八二烯酸,与氧化应激和其他炎症生物标志物相关,表明它们在运动生理学中具有作为生物标志物的潜力 (Nieman 等人,2014)。
化学性质
- 自氧化和氢过氧化物形成:对共轭亚油酸甲酯的研究表明,在有或没有 α-生育酚的情况下,都会形成氢过氧化物,包括 13-氧代十六烷酸衍生物。这表明了这些化合物的反应性及其在氧化过程中潜在的作用 (Hämäläinen 等人,2001)。
酶学研究
- 酶相互作用研究:合成 3-氧代十六烷酰辅酶 A 用于研究过氧化物酶双功能蛋白,突出了 13-氧代十六烷酸衍生物与特定酶的相互作用,证明了其在生化途径中的重要性 (Tsuchida 等人,2017)。
生物学意义
- 亚油酸代谢:13-氧代十八二烯酸是亚油酸的一种代谢物,参与各种生物过程。研究突出了其在炎症和肿瘤促进中的影响,表明其在医学研究中的潜在作用 (Yasuda 等人,2009)。
属性
IUPAC Name |
13-oxohexadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-2-12-15(17)13-10-8-6-4-3-5-7-9-11-14-16(18)19/h2-14H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQZFMVQZORKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



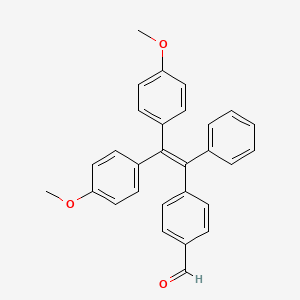
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223364.png)
